REACTION_CXSMILES
|
B(Br)(Br)Br.[CH3:5][O:6][C:7]([C:9]1[S:10][C:11]([Br:16])=[CH:12][C:13]=1[O:14]C)=[O:8].O>C(Cl)Cl>[CH3:5][O:6][C:7]([C:9]1[S:10][C:11]([Br:16])=[CH:12][C:13]=1[OH:14])=[O:8]
|
Name
|
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
2.17 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1SC(=CC1OC)Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with DCM (3×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (50% Petroleum ether/DCM)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1SC(=CC1O)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.04 mmol | |
AMOUNT: MASS | 1.67 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |